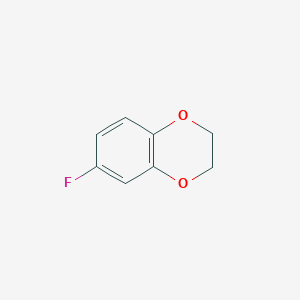

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Übersicht

Beschreibung

Enantioselective Synthesis Analysis

The enantioselective synthesis of fluorine-bearing scaffolds, such as dihydroquinazolone and benzooxazinone, has been achieved through asymmetric fluorocyclization reactions. These reactions are initiated by fluorination and employ double axially chiral anionic phase-transfer catalysts to achieve high diastereo- and enantioselectivities. A wide range of fluorine-containing dihydroquinazolones were obtained with excellent diastereo- and enantioselectivities, demonstrating the potential of this method for the synthesis of complex fluorinated molecules .

Molecular Structure Analysis

The molecular structure of 6-fluoro-2,3-dihydro-1,4-benzodioxine is not directly discussed in the provided papers. However, the synthesis of related fluorinated compounds, such as flumequine, involves the determination of absolute configuration by X-ray structures of diastereoisomeric salts and 1H NMR analysis . This suggests that similar analytical techniques could be applied to determine the molecular structure of 6-fluoro-2,3-dihydro-1,4-benzodioxine.

Chemical Reactions Analysis

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of the antihypertensive agent Nebivolol, involves a multi-step process including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. The overall yield of this process is 27%, and the reaction conditions are mild, suggesting potential for industrialization . Additionally, the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol involves methylization, Friedel-Crafts reaction, and Michael addition, with an optimized yield of 78% .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2,3-dihydro-1,4-benzodioxine are not explicitly detailed in the provided papers. However, the synthesis and characterization of related compounds, such as 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, include IR, 1H NMR, and CHN analysis to confirm their structures. These compounds have also been evaluated for their antimicrobial efficacy, with some showing better inhibitory activity than standard drugs . This suggests that 6-fluoro-2,3-dihydro-1,4-benzodioxine could potentially be characterized and evaluated in a similar manner.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition

- Synthesis as Antibacterial Agents and Enzyme Inhibitors : Research has focused on synthesizing derivatives of 6-Fluoro-2,3-dihydro-1,4-benzodioxine, demonstrating potent antibacterial properties and moderate enzyme inhibition. These derivatives have been tested for their effectiveness against various bacterial strains and have shown inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Bacterial Biofilm Inhibition

- Inhibitory Action Against Bacterial Biofilms : Certain synthesized molecules of 6-Fluoro-2,3-dihydro-1,4-benzodioxine have exhibited significant inhibitory action against bacterial biofilms, specifically targeting strains like Escherichia coli and Bacillus subtilis. These molecules also displayed mild cytotoxicity (Abbasi et al., 2020).

Herbicidal Activity

- Use in Herbicide Development : Studies have explored the herbicidal activity of derivatives of 6-Fluoro-2,3-dihydro-1,4-benzodioxine, particularly in the inhibition of protoporphyrinogen oxidase, an enzyme crucial for weed control. Certain compounds have shown high efficacy and safety to crops, comparable to commercial herbicides (Huang et al., 2005).

Anti-inflammatory Applications

- Synthesis for Anti-inflammatory Properties : Compounds derived from 6-Fluoro-2,3-dihydro-1,4-benzodioxine have been synthesized for potential use as anti-inflammatory agents. Some derivatives have shown promising results when compared with other anti-inflammatory medications (Vazquez et al., 1997).

Antimicrobial Screening

- Design and Synthesis for Antimicrobial Activity : Research on 6-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives has also involved designing new antimicrobial agents. These studies have identified compounds with significant antimicrobial activity against various bacteria and fungi strains (Armenise et al., 2012).

Synthesis of Anti-diabetic Agents

- Potential in Anti-diabetic Therapy : A series of compounds derived from 6-Fluoro-2,3-dihydro-1,4-benzodioxine have been synthesized and evaluated for their potential as anti-diabetic agents, showing moderate inhibitory activities against α-glucosidase enzyme (Abbasi et al., 2023).

Anticancer Activity Studies

- Investigation in Anticancer Applications : Some derivatives of 6-Fluoro-2,3-dihydro-1,4-benzodioxine have been synthesized and studied for their anticancer activities. These studies have shown promising results against specific cancer cell lines (Núñez et al., 2006).

Molecular Docking and Computational Studies

- Molecular Docking for Anti-cancer Properties : Computational and vibrational studies on 6-nitro-2, 3-dihydro-1, 4-benzodioxine, a related compound, have been conducted to explore its potential as an anti-cancer agent, including hydrolase inhibition activity (Shafi et al., 2020).

Safety And Hazards

The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBRMEJPAIVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499301 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

60458-98-2 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)